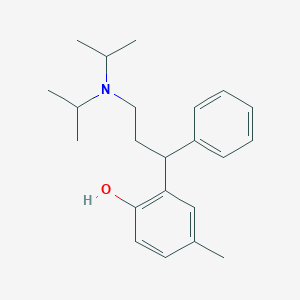

2-(3-(Diisopropylamino)-1-phenylpropyl)-4-methylphenol

Description

Properties

IUPAC Name |

2-[3-[di(propan-2-yl)amino]-1-phenylpropyl]-4-methylphenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H31NO/c1-16(2)23(17(3)4)14-13-20(19-9-7-6-8-10-19)21-15-18(5)11-12-22(21)24/h6-12,15-17,20,24H,13-14H2,1-5H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OOGJQPCLVADCPB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)O)C(CCN(C(C)C)C(C)C)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H31NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70861286 | |

| Record name | 2-{3-[Di(propan-2-yl)amino]-1-phenylpropyl}-4-methylphenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70861286 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

325.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Tolterodine's Mechanism of Action on Muscarinic Receptors: An In-Depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tolterodine is a cornerstone in the management of overactive bladder (OAB), a condition characterized by urinary urgency, frequency, and urge incontinence. Its therapeutic efficacy is rooted in its action as a competitive antagonist at muscarinic acetylcholine receptors (mAChRs). This guide provides a comprehensive technical overview of tolterodine's mechanism of action, delving into its receptor binding profile, the pivotal role of its active metabolite, its intriguing functional selectivity for the urinary bladder, and the downstream signaling pathways it modulates. We will explore the experimental methodologies used to elucidate these mechanisms, offering insights into the causality behind experimental design and ensuring a self-validating understanding of the presented data.

Introduction: The Clinical Challenge of Overactive Bladder and the Advent of Tolterodine

Overactive bladder significantly impacts the quality of life for millions worldwide. The underlying pathophysiology often involves involuntary contractions of the bladder's detrusor muscle, which is densely innervated by parasympathetic nerves that release acetylcholine (ACh). ACh, in turn, activates muscarinic receptors on the detrusor smooth muscle cells, triggering contraction.

The development of antimuscarinic agents has been a primary strategy to mitigate these involuntary contractions. Tolterodine emerged as a significant advancement in this class of drugs, offering a favorable balance of efficacy and tolerability.[1] Unlike older, non-selective antimuscarinics, tolterodine demonstrates a functional selectivity for the bladder over salivary glands, leading to a reduced incidence of dry mouth, a common and often treatment-limiting side effect.[1] This guide will dissect the molecular and cellular mechanisms that underpin this clinical advantage.

Molecular Interaction with Muscarinic Receptors: A Non-Selective Antagonist

Tolterodine and its principal active metabolite, 5-hydroxymethyl-O-desmethyltolterodine (5-HMT), are potent and competitive antagonists of muscarinic receptors.[2][3] This means they bind to the same site as the endogenous ligand, acetylcholine, but do not activate the receptor, thereby preventing ACh-mediated signaling.

Binding Affinity Profile

Radioligand binding assays are a fundamental tool for characterizing the affinity of a drug for its receptor. These assays typically involve incubating a radiolabeled ligand with a tissue or cell membrane preparation that expresses the receptor of interest and then measuring the displacement of the radioligand by the unlabeled drug being tested.

Tolterodine exhibits high affinity for all five muscarinic receptor subtypes (M1-M5) without significant selectivity for any single subtype.[2][4] This lack of subtype selectivity is a crucial point, as it indicates that its bladder-selective effects are not due to a higher affinity for the M2 or M3 receptors that predominate in the bladder.

| Tissue/Receptor Subtype | Tolterodine Ki (nM) | Reference |

| Human Bladder | 3.3 | [4] |

| Guinea Pig Bladder | 2.7 | [4] |

| Guinea Pig Heart (M2) | 1.6 | [4] |

| Guinea Pig Cerebral Cortex (M1) | 0.75 | [4] |

| Guinea Pig Parotid Gland | 4.8 | [4] |

| Human M1 (CHO cells) | - | [4] |

| Human M2 (CHO cells) | - | [4] |

| Human M3 (CHO cells) | - | [4] |

| Human M4 (CHO cells) | - | [4] |

| Human M5 (CHO cells) | - | [4] |

Ki (inhibition constant) is a measure of the affinity of a ligand for a receptor. A lower Ki value indicates a higher affinity.

The Active Metabolite: 5-Hydroxymethyl Tolterodine (5-HMT)

Following oral administration, tolterodine undergoes extensive first-pass metabolism in the liver, primarily by the cytochrome P450 2D6 (CYP2D6) enzyme, to form its major active metabolite, 5-HMT.[3] 5-HMT is pharmacologically equipotent to the parent compound and contributes significantly to the overall therapeutic effect.[2][3] Both tolterodine and 5-HMT exhibit high specificity for muscarinic receptors, with negligible activity at other neurotransmitter receptors or ion channels.[2]

The Paradox of Functional Selectivity: Bladder vs. Salivary Glands

Despite its non-selective binding profile at the molecular level, tolterodine demonstrates a remarkable functional selectivity for the urinary bladder over the salivary glands in vivo.[1][5] This is the key to its improved tolerability profile compared to older antimuscarinics like oxybutynin, which often cause severe dry mouth due to potent blockade of muscarinic receptors in the salivary glands.

The precise mechanisms underlying this functional selectivity are not fully elucidated but are thought to involve a combination of factors, including:

-

Pharmacokinetic Properties: Differences in tissue distribution and local concentrations of tolterodine and 5-HMT may contribute to their differential effects.

-

Receptor Reserve and Signaling Pathways: The coupling of muscarinic receptors to downstream signaling pathways may differ between the bladder and salivary glands, leading to a differential sensitivity to antagonism.

-

Kinetics of Binding: While equilibrium binding affinities (Ki) are similar across subtypes, the rates of association (kon) and dissociation (koff) of tolterodine at muscarinic receptors in different tissues could play a role. Slower dissociation from bladder receptors could lead to a more sustained effect.[6]

Downstream Signaling Pathways in the Detrusor Muscle

The contraction of the detrusor smooth muscle is primarily mediated by the M3 muscarinic receptor subtype, with the M2 subtype playing a modulatory role.

-

M3 Receptor Pathway: Activation of M3 receptors, which are coupled to the Gq/11 G-protein, stimulates phospholipase C (PLC).[7] PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the sarcoplasmic reticulum, leading to the release of intracellular calcium (Ca2+). The increase in cytosolic Ca2+, along with the activation of protein kinase C (PKC) by DAG, ultimately triggers the contraction of the smooth muscle.[7]

-

M2 Receptor Pathway: M2 receptors are coupled to the Gi G-protein. Their activation inhibits adenylyl cyclase, leading to a decrease in cyclic adenosine monophosphate (cAMP) levels. Reduced cAMP levels can potentiate contraction by diminishing the activity of protein kinase A (PKA), which normally promotes relaxation. Additionally, there is evidence that Gi-coupled pathways can activate the RhoA/Rho kinase (ROCK) signaling cascade, which sensitizes the contractile apparatus to Ca2+.

By acting as a competitive antagonist at both M2 and M3 receptors, tolterodine effectively blocks these signaling cascades, leading to the relaxation of the detrusor muscle and an increase in bladder capacity.[8]

Experimental Protocols for Elucidating the Mechanism of Action

The characterization of tolterodine's mechanism of action relies on a combination of in vitro and in vivo experimental models.

Radioligand Competition Binding Assay

This assay is crucial for determining the binding affinity (Ki) of tolterodine for different muscarinic receptor subtypes.

Step-by-Step Methodology:

-

Receptor Preparation: Cell membranes expressing a specific human muscarinic receptor subtype (M1-M5) are prepared from cultured cells (e.g., Chinese Hamster Ovary - CHO cells).[4] The protein concentration of the membrane preparation is determined.

-

Incubation: The membranes are incubated in a buffer solution containing a fixed concentration of a radiolabeled muscarinic antagonist (e.g., [3H]N-methylscopolamine, [3H]NMS) and a range of concentrations of unlabeled tolterodine.[9][10] The incubation is carried out at a specific temperature and for a duration sufficient to reach equilibrium.

-

Separation: The incubation is terminated by rapid filtration through glass fiber filters. The filters trap the membranes with the bound radioligand, while the unbound radioligand passes through.

-

Quantification: The radioactivity retained on the filters is measured using a liquid scintillation counter.

-

Data Analysis: The amount of radioligand bound at each concentration of tolterodine is determined. The concentration of tolterodine that inhibits 50% of the specific binding of the radioligand (IC50) is calculated. The Ki is then calculated from the IC50 value using the Cheng-Prusoff equation.[11]

Causality Behind Experimental Choices:

-

Choice of Radioligand: [3H]NMS is a commonly used radioligand because it is a high-affinity, non-selective muscarinic antagonist, allowing for the study of all receptor subtypes.[9][10]

-

CHO Cells: CHO cells are frequently used because they do not endogenously express muscarinic receptors, providing a "clean" background for studying the specific receptor subtype that has been transfected into them.

-

Equilibrium Conditions: Ensuring the binding reaction reaches equilibrium is critical for accurate determination of Ki. Incubation times and temperatures are optimized to achieve this.

Functional Assay: Isolated Bladder Strip Contraction

This ex vivo assay assesses the functional antagonism of tolterodine on detrusor muscle contraction.

Step-by-Step Methodology:

-

Tissue Preparation: The urinary bladder is excised from an appropriate animal model (e.g., guinea pig, rat).[12][13] Strips of the detrusor muscle are carefully dissected.

-

Mounting: The muscle strip is mounted in an organ bath containing a physiological salt solution (e.g., Krebs solution) maintained at 37°C and aerated with 95% O2/5% CO2. One end of the strip is fixed, and the other is connected to a force transducer to measure isometric contractions. A resting tension is applied.[14][15]

-

Equilibration and Control Response: The tissue is allowed to equilibrate. A cumulative concentration-response curve to a muscarinic agonist (e.g., carbachol) is generated to establish a baseline contractile response.

-

Antagonist Incubation: The tissue is washed and then incubated with a known concentration of tolterodine for a predetermined period.

-

Agonist Challenge: In the continued presence of tolterodine, a second concentration-response curve to the agonist is generated.

-

Data Analysis: The dose-response curves in the absence and presence of tolterodine are compared. The rightward shift of the curve in the presence of the antagonist is indicative of competitive antagonism. The pA2 or KB value, which represents the negative logarithm of the molar concentration of the antagonist that produces a two-fold shift in the agonist dose-response curve, is calculated to quantify the antagonist's potency.[4]

Causality Behind Experimental Choices:

-

Animal Models: Guinea pigs and rats are commonly used as their bladder physiology and pharmacology share similarities with humans.[12][13]

-

Carbachol: Carbachol is often used as the agonist because it is resistant to degradation by acetylcholinesterase, ensuring a stable concentration in the organ bath.

-

Schild Analysis: The generation of Schild plots from these experiments can confirm the competitive nature of the antagonism. A slope of unity in the Schild plot is characteristic of competitive antagonism.[4]

Conclusion: A Multifaceted Mechanism for a Targeted Therapy

The therapeutic success of tolterodine in the treatment of overactive bladder is a testament to the intricate interplay of its pharmacological properties. While it is a non-selective antagonist at the molecular level, its functional selectivity for the urinary bladder, likely driven by a combination of pharmacokinetic and tissue-specific factors, sets it apart from less-tolerated antimuscarinics. Its mechanism of action, centered on the competitive blockade of M2 and M3 muscarinic receptors in the detrusor muscle, effectively inhibits the downstream signaling pathways that lead to involuntary bladder contractions.

This in-depth understanding of tolterodine's mechanism, derived from rigorous experimental methodologies, not only provides a solid foundation for its rational clinical use but also serves as a valuable paradigm for the development of future therapies for lower urinary tract disorders. The continued exploration of the nuances of muscarinic receptor pharmacology in different tissues holds the promise of even more targeted and well-tolerated treatments.

References

-

Andersson, K.-E. (2011). Animal models in overactive bladder research. Current Opinion in Urology, 21(4), 289–295. [Link]

-

Brynne, N., Dalén, P., Al-Shurbaji, A., Alm, C., & Andersson, T. (2002). Tolterodine and its active 5-hydroxymethyl metabolite: pure muscarinic receptor antagonists. Pharmacology & Toxicology, 90(5), 260–267. [Link]

-

Chapple, C. R., Yamanishi, T., & Yasuda, K. (2010). Fesoterodine, its active metabolite, and tolterodine bind selectively to muscarinic receptors in human bladder mucosa and detrusor muscle. Urology, 76(2), 506.e1–506.e6. [Link]

-

Eglen, R. M. (2010). In vitro muscarinic receptor radioligand-binding assays. Current Protocols in Pharmacology, Chapter 1, Unit 1.33. [Link]

-

Fry, C. H., & Vahabi, B. (2016). Animal models in overactive bladder research. Basic & Clinical Pharmacology & Toxicology, 119(Suppl. 3), 68–76. [Link]

-

De Met, E. M., & Raskovsky, J. (1989). [3H]N-methylscopolamine binding to muscarinic receptors in human peripheral blood lymphocytes: characterization, localization on T-lymphocyte subsets and age-dependent changes. Neuropharmacology, 28(7), 719–726. [Link]

-

Gillespie, J. I., & Drake, M. J. (2020). Are there relevant animal models to set research priorities in LUTD? ICI-RS 2019. Neurourology and Urodynamics, 39(S3), S63–S70. [Link]

-

Hulme, E. C., & Birdsall, N. J. (1995). Affinities of muscarinic drugs for [3H]N-methylscopolamine (NMS) and [3H]oxotremorine (OXO) binding to a mixture of M1-M4 muscarinic receptors: use of NMS/OXO-M ratios to group compounds into potential agonist, partial agonist, and antagonist classes. Neurochemical Research, 20(6), 669–674. [Link]

-

Lee, H. J., & Lee, T. (2021). Review of Animal Models to Study Urinary Bladder Function. Animals, 11(10), 2977. [Link]

-

Lee, H. J., & Lee, T. (2021). Review of Animal Models to Study Urinary Bladder Function. ResearchGate.[Link]

-

Daly, C. J. (2021). Identification of novel bladder sensory GPCRs. bioRxiv.[Link]

-

Bond University. (2021). Variations between G protein-coupled receptor-mediated signalling pathways in the urinary bladder. Bond University Research Portal.[Link]

-

Yamada, S., Ito, Y., & Nishijima, S. (2020). Direct in vitro and in vivo demonstration of muscarinic receptor binding by the novel radioligand, [3H]5-hydroxymethyltolterodine, in the bladder and other tissues of rats. Journal of Pharmacological Sciences, 142(3), 127–130. [Link]

-

Nilvebrant, L. (2002). The mechanism of action of tolterodine. ResearchGate.[Link]

-

Johnson, J. A. (2016). In vitro contractile studies within isolated tissue baths: Translational research from Visible Heart® Laboratories. Journal of Visualized Experiments, (116), 54622. [Link]

-

Yamada, S., Kuraoka, A., & Ito, Y. (2019). Muscarinic Receptor Binding of Fesoterodine, 5-hydroxymethyl Tolterodine, and Tolterodine in Rat Tissues After the Oral, Intravenous, or Intravesical Administration. Biological and Pharmaceutical Bulletin, 42(5), 821–828. [Link]

-

Ukai, M., & Yoshikuni, Y. (2005). Characterization of muscarinic receptor binding and inhibition of salivation after oral administration of tolterodine in mice. European Journal of Pharmacology, 526(1-3), 125–132. [Link]

-

Lammers, J. W. J., & Giembycz, M. A. (2018). In vitro contractile studies within isolated tissue baths: Translational research from Visible Heart® Laboratories. Physiological Reports, 6(18), e13861. [Link]

-

Wuest, M., & Seifert, R. (2010). Presumed intracellular signaling pathways of G-protein coupled receptors (GPCRs) in smooth muscle contraction. ResearchGate.[Link]

-

Gifford Bioscience. (n.d.). Radioligand Binding Assay Protocol. Gifford Bioscience.[Link]

-

Drake, M. J., & Gillespie, J. I. (2018). What are the origins and relevance of spontaneous bladder contractions? ICI-RS 2017. Neurourology and Urodynamics, 37(S3), S101–S107. [Link]

-

Tränkle, C., & Mohr, K. (1998). Identification of a [3H]ligand for the common allosteric site of muscarinic acetylcholine M2 receptors. Molecular Pharmacology, 54(1), 139–147. [Link]

-

Reed, A. D., & Lindsley, C. W. (2021). Development of a Selective and High Affinity Radioligand, [3H]VU6013720, for the M4 Muscarinic Receptor. ACS Chemical Neuroscience, 12(15), 2849–2858. [Link]

-

Nilvebrant, L., & Sparf, B. (1997). Tolterodine--a new bladder-selective antimuscarinic agent. European Journal of Pharmacology, 327(2-3), 195–207. [Link]

-

Nilvebrant, L., & Andersson, K. E. (1997). Comparison of the in vitro and in vivo profiles of tolterodine with those of subtype-selective muscarinic receptor antagonists. European Journal of Pharmacology, 327(2-3), 185–193. [Link]

-

Li, X., & Chen, Z. (2022). Genome-wide screening for the G-protein-coupled receptor (GPCR) pathway-related therapeutic gene RGS19 (regulator of G protein signaling 19) in bladder cancer. Cancer Biology & Therapy, 23(1), 350–362. [Link]

-

Li, X., & Chen, Z. (2022). Genome-wide screening for the G-protein-coupled receptor (GPCR) pathway-related therapeutic gene RGS19 (regulator of G protein signaling 19) in bladder cancer. PMC.[Link]

-

de Groat, W. C., & Yoshimura, N. (2014). Bladder Smooth Muscle Strip Contractility as a Method to Evaluate Lower Urinary Tract Pharmacology. ResearchGate.[Link]

-

PubChem. (n.d.). Tolterodine. PubChem.[Link]

-

de Groat, W. C., & Yoshimura, N. (2014). Bladder Smooth Muscle Strip Contractility as a Method to Evaluate Lower Urinary Tract Pharmacology. ResearchGate.[Link]

-

Gifford Bioscience. (n.d.). Radioligand Binding Assay. Gifford Bioscience.[Link]

-

Sittampalam, G. S., & Coussens, N. P. (2012). Receptor Binding Assays for HTS and Drug Discovery. In Assay Guidance Manual. Eli Lilly & Company and the National Center for Advancing Translational Sciences. [Link]

-

Kruse, A. C., & Kobilka, B. K. (2012). Structure and Dynamics of the M3 Muscarinic Acetylcholine Receptor. PMC.[Link]

-

Vuckovic, Z., & Gati, C. (2018). Structural insights into the subtype-selective antagonist binding to the M2 muscarinic receptor. Proceedings of the National Academy of Sciences, 115(46), 11737–11742. [Link]

-

Kruse, A. C., & Kobilka, B. K. (2013). Overall structure of the M2 and M3 receptors. The structures of the... ResearchGate.[Link]

-

Nilvebrant, L., & Andersson, K. E. (1995). Tolterodine--a new bladder selective muscarinic receptor antagonist: preclinical pharmacological and clinical data. Life Sciences, 56(11-12), 857–860. [Link]

-

Brynne, N., & Stahl, M. (1997). Urodynamic and other effects of tolterodine: a novel antimuscarinic drug for the treatment of detrusor overactivity. Urology, 49(5A Suppl), 90–97. [Link]

-

Appell, R. A. (1997). Tolterodine. The Lancet, 350(9089), 1451. [Link]

Sources

- 1. Tolterodine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Tolterodine and its active 5-hydroxymethyl metabolite: pure muscarinic receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Tolterodine--a new bladder-selective antimuscarinic agent - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Tolterodine--a new bladder selective muscarinic receptor antagonist: preclinical pharmacological and clinical data - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Characterization of muscarinic receptor binding and inhibition of salivation after oral administration of tolterodine in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. [3H]N-methylscopolamine binding studies reveal M2 and M3 muscarinic receptor subtypes on cerebellar granule cells in primary culture - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. [3H]N-methylscopolamine binding to muscarinic receptors in human peripheral blood lymphocytes: characterization, localization on T-lymphocyte subsets and age-dependent changes [pubmed.ncbi.nlm.nih.gov]

- 10. Affinities of muscarinic drugs for [3H]N-methylscopolamine (NMS) and [3H]oxotremorine (OXO) binding to a mixture of M1-M4 muscarinic receptors: use of NMS/OXO-M ratios to group compounds into potential agonist, partial agonist, and antagonist classes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Receptor Binding Assays for HTS and Drug Discovery - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 12. Animal models in overactive bladder research - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. mdpi.com [mdpi.com]

- 14. Bladder Smooth Muscle Strip Contractility as a Method to Evaluate Lower Urinary Tract Pharmacology - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

Navigating the Preclinical Landscape of Tolterodine: An In-Depth Technical Guide to its Pharmacokinetics and Pharmacodynamics

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Rationale for a Bladder-Selective Antimuscarinic

The development of therapies for overactive bladder (OAB) has long sought to balance efficacy with tolerability. Tolterodine emerged as a significant advancement in this area, designed as a potent competitive muscarinic receptor antagonist with a clinically demonstrated functional selectivity for the urinary bladder over the salivary glands.[1][2] This guide provides a comprehensive technical overview of the preclinical pharmacokinetics (PK) and pharmacodynamics (PD) of tolterodine, offering field-proven insights and detailed methodologies for researchers in the field. Understanding the preclinical profile of tolterodine is crucial for the continued development of novel therapies for OAB and for contextualizing the clinical performance of this important drug.

Pharmacodynamics: Unraveling the Mechanism of Action and Selectivity

Tolterodine exerts its therapeutic effect by competitively antagonizing muscarinic receptors, which are key mediators of bladder contraction.[3] Both tolterodine and its major active metabolite, 5-hydroxymethyl tolterodine (5-HMT), are potent muscarinic receptor antagonists.[2][4]

Muscarinic Receptor Binding Affinity

A critical aspect of tolterodine's preclinical profile is its binding affinity for the different muscarinic receptor subtypes (M1-M5). While tolterodine is considered non-selective in its binding to the five human muscarinic receptor subtypes, subtle differences in affinity, particularly between M2 and M3 receptors, have been explored to understand its functional selectivity.[4][5][6] The M3 receptor is the primary mediator of detrusor muscle contraction, while M2 receptors are more numerous but their role in contraction is less direct. The table below summarizes the binding affinities (Ki values) of tolterodine and 5-HMT for muscarinic receptors from various preclinical models.

| Compound | Species/System | M1 Ki (nM) | M2 Ki (nM) | M3 Ki (nM) | M4 Ki (nM) | M5 Ki (nM) | Reference |

| Tolterodine | Human (recombinant) | 3.2 | 2.5 | 5.0 | 3.2 | 4.0 | [7] |

| 5-HMT | Human (recombinant) | 2.5 | 2.0 | 4.0 | 2.5 | 3.2 | [7] |

| Tolterodine | Guinea Pig (tissue) | 1.8 (Cortex) | 1.6 (Heart) | 2.7 (Bladder) | - | - | [5] |

| Tolterodine | Rat (tissue) | - | - | ~1 (Bladder) | - | - | [8] |

| 5-HMT | Rat (tissue) | - | - | ~1 (Bladder) | - | - | [8] |

| Tolterodine | Dog (bladder) | - | - | pKB: 8.68 | - | - | [9] |

Note: pKB values are logarithmically transformed inhibition constants. A higher pKB indicates higher binding affinity.

Functional Selectivity: Bladder vs. Salivary Glands

The defining characteristic of tolterodine in preclinical models is its functional selectivity for the urinary bladder over the salivary glands.[1][2] This is a crucial feature that translates to a lower incidence of dry mouth in clinical settings compared to older, non-selective antimuscarinics like oxybutynin. This selectivity is not readily explained by a simple receptor subtype binding profile but is thought to arise from a combination of factors, including potential differences in receptor coupling or tissue distribution.

The following diagram illustrates the workflow for assessing the functional selectivity of tolterodine in a preclinical setting.

Caption: Workflow for in vivo assessment of tolterodine's functional selectivity.

Pharmacokinetics: The Journey of Tolterodine Through the Body

The pharmacokinetic profile of tolterodine has been extensively studied in several preclinical species, including mice, rats, and dogs. These studies reveal important species-specific differences in metabolism and bioavailability.

Absorption, Distribution, Metabolism, and Excretion (ADME)

-

Absorption: Tolterodine is rapidly absorbed after oral administration in preclinical species, with peak plasma concentrations typically reached within one hour.[10]

-

Distribution: Tolterodine exhibits a high volume of distribution, indicating extensive extravascular distribution.[10] Notably, tissue distribution studies in mice using radiolabelled tolterodine have shown that the highest concentrations of radioactivity are found in the gall bladder, urinary bladder, liver, kidneys, and lungs. This accumulation in the urinary bladder is a key finding supporting its targeted effect.

-

Metabolism: Tolterodine undergoes extensive first-pass metabolism in the liver.[10] The primary metabolic pathway is the oxidation of the 5-methyl group by cytochrome P450 2D6 (CYP2D6) to form the active metabolite, 5-HMT.[10] A secondary pathway involves N-dealkylation. There are significant species differences in metabolism; the metabolic profile in mice and dogs is more similar to humans than that in rats.[10]

-

Excretion: The elimination of tolterodine is rapid, with a half-life of less than two hours in all studied preclinical species.[10] Excretion occurs via both urine and feces, with the proportions varying between species.[10]

The metabolic pathway of tolterodine is illustrated in the following diagram:

Caption: Major metabolic pathways of tolterodine.

Comparative Pharmacokinetic Parameters

The following table summarizes key pharmacokinetic parameters of tolterodine in different preclinical species after oral administration.

| Parameter | Mouse | Rat | Dog | Reference |

| Bioavailability (%) | 2-20 | 2-20 | 58-63 | [10] |

| Tmax (h) | <1 | <1 | <1 | [10] |

| Half-life (h) | <2 | <2 | <2 | [10] |

| Clearance (L/h/kg) | 10-15 | 10-15 | 1.4 | [10] |

PK/PD Integration: Linking Exposure to Efficacy and Side Effects

A central goal of preclinical studies is to establish a clear relationship between drug exposure (pharmacokinetics) and the pharmacological response (pharmacodynamics). For tolterodine, this involves correlating plasma concentrations of the parent drug and its active metabolite with both the desired effect (inhibition of bladder contraction) and the primary side effect (inhibition of salivation).

Studies in conscious rats with overactive bladders have demonstrated that intravenous administration of tolterodine can significantly increase bladder capacity, a key indicator of efficacy.[11] For example, low doses (0.2 or 2 nM/kg) of tolterodine were shown to increase bladder capacity without causing urinary retention.[11] Concurrently, studies in mice have characterized the time course of muscarinic receptor occupancy in the bladder and submaxillary gland after oral administration, linking it to the inhibition of pilocarpine-induced salivation.[12] These studies show that receptor binding by tolterodine has a slower onset and longer duration than oxybutynin.[12]

Key Preclinical Experimental Protocols

Reproducible and well-validated experimental protocols are the bedrock of reliable preclinical data. The following sections provide detailed, step-by-step methodologies for key assays used in the evaluation of tolterodine.

In Vivo Cystometry in Conscious Rats

This protocol is designed to assess the effect of tolterodine on bladder function in a conscious, freely moving rat model of overactive bladder.

1. Animal Model:

-

Use female Sprague-Dawley rats.

-

Induce bladder overactivity through methods such as cerebral infarction via middle cerebral artery occlusion (MCAO) or intravesical instillation of irritants like acetic acid.

2. Surgical Implantation of Bladder Catheter:

-

Anesthetize the rat (e.g., with isoflurane).

-

Make a midline abdominal incision to expose the bladder.

-

Insert a polyethylene catheter (e.g., PE-50) into the dome of the bladder and secure it with a purse-string suture.

-

Tunnel the catheter subcutaneously to exit at the nape of the neck.

-

Close the abdominal incision.

-

Allow the animal to recover for at least 3 days.

3. Cystometry Procedure:

-

Place the conscious, unrestrained rat in a metabolic cage.

-

Connect the externalized bladder catheter to a three-way stopcock, which is connected to a pressure transducer and a syringe pump.

-

Infuse saline into the bladder at a constant rate (e.g., 0.1 mL/min).

-

Record intravesical pressure continuously.

-

Administer tolterodine intravenously or orally at desired doses.

-

Continue cystometric recording to measure changes in bladder capacity, micturition pressure, and micturition interval.

4. Data Analysis:

-

Analyze the cystometrograms to determine bladder capacity (volume of infused saline required to induce micturition), micturition pressure (peak pressure during voiding), and intercontraction interval.

-

Compare these parameters before and after tolterodine administration.

In Vitro Bladder Strip Contractility Assay

This assay evaluates the direct effect of tolterodine on the contractility of isolated bladder smooth muscle.

1. Tissue Preparation:

-

Euthanize a guinea pig or rat.

-

Excise the urinary bladder and place it in cold, oxygenated Krebs-Henseleit solution.

-

Dissect the bladder into longitudinal smooth muscle strips (approximately 10 mm long and 2-3 mm wide).

2. Organ Bath Setup:

-

Mount the bladder strips in organ baths containing Krebs-Henseleit solution maintained at 37°C and continuously bubbled with 95% O2 / 5% CO2.

-

Attach one end of the strip to a fixed hook and the other to an isometric force transducer.

-

Apply an initial tension of approximately 1 gram and allow the tissue to equilibrate for at least 60 minutes, with periodic washing.

3. Experimental Procedure:

-

Induce submaximal contractions with a muscarinic agonist, such as carbachol (e.g., 1 µM).

-

Once a stable contraction is achieved, add cumulative concentrations of tolterodine to the organ bath.

-

Record the relaxation of the bladder strip at each concentration.

4. Data Analysis:

-

Calculate the percentage inhibition of the carbachol-induced contraction at each tolterodine concentration.

-

Determine the IC50 value (the concentration of tolterodine that produces 50% inhibition of the maximal contraction).

Pilocarpine-Induced Salivation in Mice

This protocol assesses the in vivo effect of tolterodine on salivary gland function, a key indicator of its anticholinergic side-effect profile.

1. Animal Preparation:

-

Use male or female mice.

-

Fast the mice for a few hours before the experiment but allow access to water.

2. Drug Administration:

-

Administer tolterodine orally or subcutaneously at various doses.

-

At a predetermined time after tolterodine administration (e.g., 30-60 minutes), administer a subcutaneous injection of the muscarinic agonist pilocarpine (e.g., 0.5 mg/kg) to stimulate salivation.

3. Saliva Collection:

-

Immediately after pilocarpine injection, place a pre-weighed cotton ball into the mouse's mouth for a fixed period (e.g., 15 minutes).

-

Remove the cotton ball and immediately re-weigh it to determine the amount of saliva secreted.

4. Data Analysis:

-

Calculate the net weight of the saliva collected.

-

Compare the amount of saliva secreted in tolterodine-treated mice to that in vehicle-treated control mice.

-

Determine the dose of tolterodine that produces a 50% inhibition of salivation (ID50).

Conclusion: A Preclinical Profile Predictive of Clinical Success

The preclinical pharmacokinetic and pharmacodynamic profile of tolterodine provides a strong rationale for its clinical efficacy and improved tolerability in the treatment of overactive bladder. Its potent antagonism of muscarinic receptors in the bladder, coupled with a functional selectivity that spares the salivary glands to a greater extent than older antimuscarinics, is a key differentiator. The extensive preclinical research, utilizing a range of in vivo and in vitro models, has been instrumental in elucidating its mechanism of action and predicting its clinical performance. This in-depth technical guide serves as a valuable resource for scientists and researchers, providing both the foundational knowledge and the practical methodologies necessary to further explore the pharmacology of tolterodine and to advance the development of new and improved therapies for overactive bladder.

References

-

Characterization of muscarinic receptor binding and inhibition of salivation after oral administration of tolterodine in mice. (n.d.). PubMed. Retrieved January 12, 2026, from [Link]

-

540 AN ACTIVE METABOLITE (5-HYDROXYMETHYL TOLTERODINE: 5-HMT) OF FESOTERODINE EXCRETED IN THE URINE BINDS DIRECTLY TO MUSCARINIC RECEPTORS IN THE RAT BLADDER UROTHELIUM AND DETRUSOR MUSCLE. (n.d.). . Retrieved January 12, 2026, from [Link]

-

Tolterodine and its active 5-hydroxymethyl metabolite: pure muscarinic receptor antagonists. (n.d.). PubMed. Retrieved January 12, 2026, from [Link]

-

Muscarinic Receptor Binding of Fesoterodine, 5-hydroxymethyl Tolterodine, and Tolterodine in Rat Tissues After the Oral, Intravenous, or Intravesical Administration. (2019, May 18). PubMed. Retrieved January 12, 2026, from [Link]

-

Effects of tolterodine on an overactive bladder depend on suppression of C-fiber bladder afferent activity in rats. (n.d.). PubMed. Retrieved January 12, 2026, from [Link]

-

Inhibition of salivary secretion by tolterodine transdermal patch. (2017, November 20). PubMed. Retrieved January 12, 2026, from [Link]

-

Tolterodine. (n.d.). PubMed. Retrieved January 12, 2026, from [Link]

-

Tolterodine--a new bladder-selective antimuscarinic agent. (n.d.). PubMed. Retrieved January 12, 2026, from [Link]

-

Urodynamic effects of oxybutynin and tolterodine in conscious and anesthetized rats under different cystometrographic conditions. (2005, October 11). PubMed Central. Retrieved January 12, 2026, from [Link]

-

Pharmacological characterization of muscarinic receptors in dog isolated ciliary and urinary bladder smooth muscle. (n.d.). PubMed Central. Retrieved January 12, 2026, from [Link]

-

Effects of tolterodine on an overactive bladder depend on suppression of C-fiber bladder afferent activity in rats. (n.d.). University of Fukui. Retrieved January 12, 2026, from [Link]

-

Pharmacokinetics of tolterodine, a muscarinic receptor antagonist, in mouse, rat and dog. Interspecies relationship comparing with human pharmacokinetics. (n.d.). PubMed. Retrieved January 12, 2026, from [Link]

-

M3 SELECTIVE ANTIMUSCARINICS AFFECT GASTROINTESTINAL TRANSIT IN THE MOUSE MORE POTENTLY THAN NONSELECTIVE DRUGS. (n.d.). . Retrieved January 12, 2026, from [Link]

-

Urodynamic effects of oxybutynin and tolterodine in conscious and anesthetized rats under different cystometrographic conditions. (2025, August 6). ResearchGate. Retrieved January 12, 2026, from [Link]

-

Direct in vitro and in vivo demonstration of muscarinic receptor binding by the novel radioligand, [3H]5-hydroxymethyltolterodine, in the bladder and other tissues of rats. (n.d.). PubMed. Retrieved January 12, 2026, from [Link]

-

Human muscarinic receptor binding characteristics of antimuscarinic agents to treat overactive bladder. (n.d.). PubMed. Retrieved January 12, 2026, from [Link]

-

Pharmacological characterization of muscarinic receptors in dog isolated ciliary and urinary bladder smooth muscle. (n.d.). PubMed. Retrieved January 12, 2026, from [Link]

-

Population Pharmacokinetic and Pharmacodynamic Modeling of Fesoterodine in Pediatric Patients with Neurogenic Detrusor Overactivity. (n.d.). PubMed Central. Retrieved January 12, 2026, from [Link]

-

Comparative pharmacology of recombinant human M3 and M5 muscarinic receptors expressed in CHO-K1 cells. (n.d.). PubMed Central. Retrieved January 12, 2026, from [Link]

-

Tolterodine--a new bladder selective muscarinic receptor antagonist: preclinical pharmacological and clinical data. (n.d.). PubMed. Retrieved January 12, 2026, from [Link]

-

Detrusitol (tolterodine). (1997, December 22). accessdata.fda.gov. Retrieved January 12, 2026, from [Link]

-

A comparison of the effects on saliva output of oxybutynin chloride and tolterodine tartrate. (n.d.). PubMed. Retrieved January 12, 2026, from [Link]

-

PK-PD modelling in predicting small molecule drug toxicities. (2025, November 5). Hospital Pharmacy Europe. Retrieved January 12, 2026, from [Link]

-

PK/PD Modeling. (n.d.). LotusCR.com Pharmacokinetics & Pharmacodynamics. Retrieved January 12, 2026, from [Link]

-

PK/PD modelling and simulations: utility in drug development. (n.d.). PubMed. Retrieved January 12, 2026, from [Link]

-

Muscarinic receptors in the bladder: from basic research to therapeutics. (2006, February 6). PubMed Central. Retrieved January 12, 2026, from [Link]

-

Application of PKPD Modeling in Drug Discovery and Development. (n.d.). Frontiers in Pharmacology. Retrieved January 12, 2026, from [Link]

-

Tolterodine. (2023, May 23). StatPearls - NCBI Bookshelf. Retrieved January 12, 2026, from [Link]

Sources

- 1. Tolterodine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Tolterodine--a new bladder selective muscarinic receptor antagonist: preclinical pharmacological and clinical data - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. accessdata.fda.gov [accessdata.fda.gov]

- 4. Tolterodine and its active 5-hydroxymethyl metabolite: pure muscarinic receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Tolterodine--a new bladder-selective antimuscarinic agent - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Muscarinic receptors in the bladder: from basic research to therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

- 7. ics.org [ics.org]

- 8. ics.org [ics.org]

- 9. Pharmacological characterization of muscarinic receptors in dog isolated ciliary and urinary bladder smooth muscle - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Pharmacokinetics of tolterodine, a muscarinic receptor antagonist, in mouse, rat and dog. Interspecies relationship comparing with human pharmacokinetics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Effects of tolterodine on an overactive bladder depend on suppression of C-fiber bladder afferent activity in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Characterization of muscarinic receptor binding and inhibition of salivation after oral administration of tolterodine in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

The Genesis of a Bladder-Selective Antimuscarinic Agent: A Technical Guide to the Discovery and Development of Tolterodine

For Researchers, Scientists, and Drug Development Professionals

Abstract

Overactive bladder (OAB) is a prevalent condition characterized by urinary urgency, frequency, and urge incontinence, significantly impacting quality of life.[1][2][3] The development of effective and well-tolerated treatments has been a long-standing goal in urology. This technical guide provides an in-depth exploration of the discovery and development of tolterodine, a landmark antimuscarinic agent that represented a significant advancement in OAB therapy.[4][5] We will dissect the scientific rationale, medicinal chemistry strategies, and pharmacological evaluations that led to a drug with a favorable balance of efficacy and tolerability, primarily through its functional selectivity for the urinary bladder over salivary glands.[4][6][7]

The Unmet Need: Limitations of Early Antimuscarinics

The mainstay of OAB treatment has been the antagonism of muscarinic acetylcholine receptors, which mediate the involuntary contractions of the detrusor muscle in the bladder.[3] Early agents, such as oxybutynin, while effective, were plagued by a high incidence of bothersome side effects, most notably dry mouth.[2][8] This is a direct consequence of their non-selective blockade of muscarinic receptors throughout the body, particularly in the salivary glands. The challenge for drug developers was to design a molecule that could preferentially target the bladder, thereby minimizing systemic anticholinergic adverse effects and improving patient compliance.

The Medicinal Chemistry Approach: Rational Drug Design

The development of tolterodine was a deliberate effort to create a bladder-selective antimuscarinic agent. The chemical structure of tolterodine, (R)-N,N-diisopropyl-3-(2-hydroxy-5-methylphenyl)-3-phenylpropanamine, was the result of a lead optimization program aimed at achieving this desired profile.[9][10]

Lead Optimization and Structure-Activity Relationship (SAR)

The journey to tolterodine involved synthesizing and evaluating a series of compounds to understand the relationship between their chemical structure and biological activity. Key modifications were made to the core scaffold to enhance potency at the bladder muscarinic receptors while reducing activity at receptors in other tissues, like the salivary glands. While the specific details of the initial lead compounds are proprietary, the final structure of tolterodine reflects a successful optimization of these properties.

Pharmacological Profile: Unraveling the Mechanism of Action

Tolterodine's success lies in its unique pharmacological profile. It acts as a potent and competitive antagonist of muscarinic receptors.[3][4][6]

Muscarinic Receptor Binding

Tolterodine and its major active metabolite, 5-hydroxymethyl tolterodine (5-HMT), exhibit high affinity for all five muscarinic receptor subtypes (M1-M5).[6] Unlike some other antimuscarinics that show selectivity for a particular subtype (e.g., M3), tolterodine's clinical advantage is not derived from subtype selectivity.[6][11][12][13]

Table 1: Muscarinic Receptor Binding Affinities (Ki, nM) of Tolterodine

| Tissue/Receptor | Ki (nM) |

| Urinary Bladder (human) | 3.3[11] |

| Urinary Bladder (guinea pig) | 2.7[6][11] |

| Parotid Gland (guinea pig) | 4.8[6][11] |

| Heart (guinea pig) | 1.6[6][11] |

| Cerebral Cortex (guinea pig) | 0.75[6][11] |

The data clearly indicates that tolterodine binds with high affinity to muscarinic receptors in both the target organ (bladder) and tissues associated with side effects (parotid gland). This initially seems counterintuitive to its observed clinical profile.

The Concept of Functional Selectivity

The key to understanding tolterodine's improved tolerability is the concept of functional selectivity. In vivo studies in animal models demonstrated that tolterodine is more potent at inhibiting bladder contractions than at reducing salivation.[6][7][11] This tissue-specific effect, despite non-selective receptor binding, is a cornerstone of its therapeutic success. The exact mechanism for this functional selectivity is not fully elucidated but may involve differences in receptor-effector coupling or local tissue distribution.

Diagram 1: Proposed Mechanism of Tolterodine's Functional Selectivity

Caption: Tolterodine exhibits functional selectivity for the bladder over salivary glands.

Preclinical and Clinical Development: From Bench to Bedside

The development of tolterodine followed a rigorous pathway of preclinical and clinical testing to establish its safety and efficacy.

Preclinical In Vivo Models

Animal studies were crucial in demonstrating the in vivo profile of tolterodine. These studies typically involved anesthetized animals where bladder contractions and salivation could be simultaneously measured in response to a cholinergic agonist.

Experimental Protocol: In Vivo Assessment of Bladder and Salivary Gland Activity

-

Animal Model: Anesthetized cats or rats are commonly used.

-

Surgical Preparation: Catheters are placed in the urinary bladder to measure intravesical pressure and in a salivary duct to measure saliva flow.

-

Drug Administration: Tolterodine or a comparator drug is administered intravenously.

-

Stimulation: A muscarinic agonist (e.g., carbachol) is infused to induce bladder contractions and salivation.

-

Measurement: The inhibitory effect of the test drug on bladder pressure and saliva secretion is quantified.

-

Analysis: Dose-response curves are generated to determine the potency of the drug in each tissue.

These experiments consistently showed that tolterodine had a greater inhibitory effect on the bladder compared to the salivary glands, supporting its bladder-selective profile.[6][11]

Clinical Trials: Evidence in Humans

Multiple randomized, double-blind, placebo-controlled clinical trials were conducted to evaluate the efficacy and safety of tolterodine in patients with OAB.[8][14][15]

Diagram 2: Typical Phase III Clinical Trial Design for Tolterodine

Caption: A standard parallel-group design for evaluating tolterodine's efficacy and safety.

The primary efficacy endpoints in these trials typically included changes from baseline in the number of micturitions per 24 hours and the number of urge incontinence episodes per 24 hours.[8]

Table 2: Pooled Clinical Trial Efficacy Data (12 weeks)

| Treatment Group | Mean Change in Micturitions/24h | Mean Change in Incontinence Episodes/24h |

| Tolterodine (2 mg BID) | -2.3 | -1.6 |

| Oxybutynin (5 mg TID) | -2.0 | -1.8 |

| Placebo | -1.4 | -1.1 |

*p < 0.05 vs. placebo[8]

These studies demonstrated that tolterodine was significantly more effective than placebo and had comparable efficacy to oxybutynin in reducing the symptoms of OAB.[2][8] Crucially, the incidence and severity of dry mouth were significantly lower with tolterodine compared to oxybutynin, confirming its improved tolerability profile.[5][8]

Pharmacokinetics and Metabolism: The Role of an Active Metabolite

The pharmacokinetic profile of tolterodine is characterized by rapid absorption and extensive metabolism.[16][17]

Absorption, Distribution, Metabolism, and Excretion (ADME)

-

Absorption: Tolterodine is well absorbed after oral administration, with peak plasma concentrations reached within 1-2 hours.[16][18]

-

Distribution: It is highly protein-bound in the plasma.[17][19]

-

Metabolism: Tolterodine is primarily metabolized in the liver by the cytochrome P450 enzyme CYP2D6 to its major active metabolite, 5-hydroxymethyl tolterodine (5-HMT).[3][18][20] This metabolite has a similar antimuscarinic activity to the parent drug and contributes significantly to the overall therapeutic effect.[4][6][18][21] In individuals who are "poor metabolizers" via CYP2D6, metabolism occurs through CYP3A4.[18]

-

Excretion: The metabolites are mainly excreted in the urine.[16][20]

Diagram 3: Metabolic Pathway of Tolterodine

Caption: Tolterodine is metabolized to an active metabolite, 5-HMT.

The contribution of the active metabolite is a critical aspect of tolterodine's pharmacology. The combined action of the parent drug and 5-HMT ensures a consistent therapeutic effect, even in individuals with different CYP2D6 metabolic capacities.[14][22]

The Evolution to Fesoterodine: A Prodrug Approach

The understanding of the importance of the 5-HMT metabolite led to the development of fesoterodine. Fesoterodine is a prodrug that is rapidly and completely converted to 5-HMT in the body by ubiquitous esterases.[23][24][25] This approach was designed to provide more consistent plasma concentrations of the active moiety, 5-HMT, independent of a patient's CYP2D6 genotype.[23][24][25]

Conclusion: A Paradigm Shift in OAB Treatment

The discovery and development of tolterodine marked a significant milestone in the pharmacological management of overactive bladder. Through a rational drug design approach, a molecule with a unique profile of functional bladder selectivity was created. This translated into a therapeutic agent with a favorable balance of efficacy and tolerability, leading to improved patient adherence and outcomes. The story of tolterodine is a testament to the power of medicinal chemistry and pharmacology in addressing unmet medical needs and serves as a valuable case study for drug development professionals.

References

- Dr.Oracle. (2025, October 13). What is the mechanism of action of Tolterodine (generic name)?

-

Wikipedia. (n.d.). Tolterodine. Retrieved from [Link]

- Dr.Oracle. (2025, July 20). What is the mechanism of action (MOA) of Tolterodine?

-

Malhotra, B., Gandelman, K., & Sachse, R. (2009). The design and development of fesoterodine as a prodrug of 5-hydroxymethyl tolterodine (5-HMT), the active metabolite of tolterodine. Current Medicinal Chemistry, 16(33), 4481-4489. Retrieved from [Link]

-

Appell, R. A. (1998). Clinical efficacy and safety of tolterodine in the treatment of overactive bladder: a pooled analysis. Urology, 52(5), 779-785. Retrieved from [Link]

-

Urology Textbook. (n.d.). Tolterodine: Adverse Effects, Contraindications, and Dosage. Retrieved from [Link]

-

RxList. (n.d.). Detrol (Tolterodine Tartrate): Side Effects, Uses, Dosage, Interactions, Warnings. Retrieved from [Link]

-

Stahl, M. M., Ekman, A. K., & Sparf, B. (1995). Pharmacokinetics and pharmacodynamics of tolterodine in man: a new drug for the treatment of urinary bladder overactivity. Clinical Pharmacology & Therapeutics, 58(5), 529-538. Retrieved from [Link]

-

Nursing Central. (n.d.). Tolterodine (Detrol) | Davis's Drug Guide. Retrieved from [Link]

-

Nilvebrant, L., Hallén, B., & Sparf, B. (1997). Tolterodine--a new bladder selective muscarinic receptor antagonist: preclinical pharmacological and clinical data. Life Sciences, 60(13-14), 1129-1136. Retrieved from [Link]

-

F.A. Davis Company. (n.d.). Tolterodine | Davis's Drug Guide for Rehabilitation Professionals. Retrieved from [Link]

-

Gillberg, P. G., Nilvebrant, L., & Sparf, B. (1998). Comparison of the in vitro and in vivo profiles of tolterodine with those of subtype-selective muscarinic receptor antagonists. European Journal of Pharmacology, 349(2-3), 285-292. Retrieved from [Link]

-

Nilvebrant, L., Andersson, K. E., Gillberg, P. G., Stahl, M., & Sparf, B. (1997). Tolterodine--a new bladder-selective antimuscarinic agent. European Journal of Pharmacology, 327(2-3), 195-207. Retrieved from [Link]

-

Nilvebrant, L., & Gillberg, P. G. (1997). Tolterodine and its active 5-hydroxymethyl metabolite: pure muscarinic receptor antagonists. Pharmacology & Toxicology, 81(4), 169-172. Retrieved from [Link]

-

MedlinePlus. (2025, September 15). Tolterodine. Retrieved from [Link]

-

Heschl, M. (2002). Tolterodine: an overview. International Journal of Clinical Practice, 56(3), 219-224. Retrieved from [Link]

-

Patsnap Synapse. (2024, July 17). What is the mechanism of Tolterodine Tartrate? Retrieved from [Link]

-

Rentzhog, L., Stanton, S. L., Cardozo, L., Nelson, E., & Fall, M. (1998). Tolterodine in the treatment of overactive bladder: analysis of the pooled Phase II efficacy and safety data. Urology, 52(5), 772-778. Retrieved from [Link]

-

Real Life Pharmacology. (2024, January 16). Tolterodine Pharmacology. Retrieved from [Link]

- Brynne, N., Dalén, P., Al-Shurbaji, A., Alm, C., & Andersson, T. (1998). Influence of CYP2D6 polymorphism on the pharmacokinetics and pharmacodynamics of tolterodine. Clinical Pharmacology & Therapeutics, 63(5), 529-539.

- Eglen, R. M., Hegde, S. S., & Watson, N. (2001). Muscarinic receptors in the bladder: from basic research to therapeutics. British Journal of Pharmacology, 134(5), 945-953.

- Malhotra, B., Gandelman, K., & Sachse, R. (2009). The Design and Development of Fesoterodine as a Prodrug of 5-Hydroxymethyl Tolterodine (5-HMT), the Active Metabolite of Tolterodine. Current Medicinal Chemistry, 16(33), 4481-4489.

-

Pfizer. (n.d.). Highlights of prescribing information. Retrieved from [Link]

-

ClinicalTrials.gov. (2021, January 27). A Study to Evaluate the Efficacy of Tolterodine on Specific Symptoms in Adult Patients With Overactive Bladder. Retrieved from [Link]

-

ClinicalTrials.gov. (n.d.). A Study to Test the Effects of Tolterodine Tartrate in Patients With Overactive Bladder (0000-107). Retrieved from [Link]

-

Novara, G., Galfano, A., Secco, S., D'Elia, C., Cavalleri, S., Ficarra, V., & Artibani, W. (2008). Tolterodine for the treatment of overactive bladder. Expert Opinion on Pharmacotherapy, 9(14), 2505-2516. Retrieved from [Link]

- Malhotra, B., Gandelman, K., & Sachse, R. (2009). The design and development of fesoterodine as a prodrug of 5-hydroxymethyl tolterodine (5-HMT), the active metabolite of tolterodine.

- Nilvebrant, L. (2002). The mechanism of action of tolterodine.

- Ukai, M., et al. (2012). 540 AN ACTIVE METABOLITE (5-HYDROXYMETHYL TOLTERODINE: 5-HMT) OF FESOTERODINE EXCRETED IN THE URINE BINDS DIRECTLY TO MUSCARINIC RECEPTORS IN THE RAT BLADDER UROTHELIUM AND DETRUSOR MUSCLE. Journal of Urology, 187(4S).

- Cayan, S., et al. (2016). Relative muscarinic subtype selectivity of anticholinergic agents.

- Malhotra, B., et al. (2008). Lipophilicity of 5-Hydroxymethyl Tolterodine, the Active Metabolite of Fesoterodine. European Urology Supplements, 7(3), 249.

-

Patsnap Synapse. (n.d.). Tolterodine Tartrate - Drug Targets, Indications, Patents. Retrieved from [Link]

- Malhotra, B., et al. (2011). Comparison of pharmacokinetic variability of fesoterodine vs. tolterodine extended release in cytochrome P450 2D6 extensive and poor metabolizers. British Journal of Clinical Pharmacology, 72(2), 226-234.

-

Ohtake, A., Ukai, M., & Sato, S. (2006). Characterization of muscarinic receptor binding and inhibition of salivation after oral administration of tolterodine in mice. European Journal of Pharmacology, 529(1-3), 126-133. Retrieved from [Link]

- Diefenbach, K., et al. (2008). The pharmacokinetic profile of fesoterodine: similarities and differences to tolterodine.

-

ResearchGate. (n.d.). Synthesis of (R)‐(+)‐tolterodine. Retrieved from [Link]

-

Brittain, H. G. (2016). Tolterodine Tartrate. Profiles of Drug Substances, Excipients, and Related Methodology, 41, 443-477. Retrieved from [Link]

-

Goa, K. L., & Wagstaff, A. J. (2003). Tolterodine: a review of its use in the treatment of overactive bladder. Drugs & Aging, 20(12), 921-944. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Tolterodine. PubChem Compound Database. Retrieved from [Link]

-

U.S. Food and Drug Administration. (n.d.). 21-228 Detrol LA Medical Review Part 1. Retrieved from [Link]

-

Drug Development and Diagnostics. (n.d.). Lead optimization. Retrieved from [Link]

Sources

- 1. Tolterodine: MedlinePlus Drug Information [medlineplus.gov]

- 2. Tolterodine: an overview - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. What is the mechanism of Tolterodine Tartrate? [synapse.patsnap.com]

- 4. Tolterodine--a new bladder selective muscarinic receptor antagonist: preclinical pharmacological and clinical data - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Tolterodine: a review of its use in the treatment of overactive bladder - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. droracle.ai [droracle.ai]

- 7. Comparison of the in vitro and in vivo profiles of tolterodine with those of subtype-selective muscarinic receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Clinical efficacy and safety of tolterodine in the treatment of overactive bladder: a pooled analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Tolterodine Tartrate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Tolterodine--a new bladder-selective antimuscarinic agent - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. ovid.com [ovid.com]

- 13. researchgate.net [researchgate.net]

- 14. Tolterodine in the treatment of overactive bladder: analysis of the pooled phase II efficacy and safety data - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Tolterodine for the treatment of overactive bladder - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Pharmacokinetics and pharmacodynamics of tolterodine in man: a new drug for the treatment of urinary bladder overactivity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Tolterodine (Detrol) | Davis’s Drug Guide [nursing.unboundmedicine.com]

- 18. droracle.ai [droracle.ai]

- 19. fadavispt.mhmedical.com [fadavispt.mhmedical.com]

- 20. urology-textbook.com [urology-textbook.com]

- 21. Tolterodine and its active 5-hydroxymethyl metabolite: pure muscarinic receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. ptacts.uspto.gov [ptacts.uspto.gov]

- 23. The design and development of fesoterodine as a prodrug of 5-hydroxymethyl tolterodine (5-HMT), the active metabolite of tolterodine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. The Design and Development of Fesoterodine as a Prodrug of 5- Hyd...: Ingenta Connect [ingentaconnect.com]

- 25. researchgate.net [researchgate.net]

A Technical Guide to the Stereospecific Synthesis of 2-(3-(diisopropylamino)-1-phenylpropyl)-4-methylphenol (Tolterodine)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth exploration of the stereospecific synthesis of (R)-2-(3-(diisopropylamino)-1-phenylpropyl)-4-methylphenol, commercially known as Tolterodine. As a potent muscarinic receptor antagonist, Tolterodine is a cornerstone in the management of overactive bladder. The therapeutic efficacy of this compound is intrinsically linked to its (R)-enantiomer, necessitating highly selective synthetic strategies. This document elucidates the key asymmetric methodologies, with a primary focus on catalytic asymmetric hydrogenation and conjugate addition reactions. We will dissect the mechanistic underpinnings of these transformations, provide detailed experimental protocols, and discuss the critical aspects of purification and characterization to ensure high enantiopurity. This guide is intended to serve as a comprehensive resource for researchers and professionals engaged in the synthesis and development of chiral pharmaceuticals.

Introduction: The Imperative of Chirality in Tolterodine

Tolterodine is a competitive muscarinic receptor antagonist used for the treatment of urinary urge incontinence and other symptoms associated with an overactive bladder.[1][2][3] The molecule possesses a single stereocenter, and its therapeutic activity is predominantly attributed to the (R)-enantiomer.[4] While both enantiomers exhibit some level of activity, the (R)-enantiomer is significantly more potent as an anticholinergic agent.[4] The stereoselective synthesis of (R)-Tolterodine is therefore of paramount importance, not only to maximize its therapeutic effect but also to minimize potential off-target effects and metabolic burden associated with the less active (S)-enantiomer.[4][5]

The development of robust and efficient stereospecific synthetic routes has been a significant area of research. Early approaches often relied on the resolution of a racemic mixture, a process that is inherently inefficient as it discards half of the material.[6] Modern synthetic chemistry has largely overcome this limitation through the development of powerful asymmetric catalytic methods. This guide will focus on these state-of-the-art techniques.

Foundational Strategies: A Retrosynthetic Overview

A logical retrosynthetic analysis of Tolterodine reveals several key bond disconnections that form the basis of the most common stereoselective synthetic strategies. The primary challenge lies in the stereocontrolled formation of the C-N and C-C bonds that create the chiral center.

Caption: Retrosynthetic analysis of (R)-Tolterodine.

The two predominant strategies that have emerged are:

-

Asymmetric Hydrogenation: This approach typically involves the synthesis of a prochiral α,β-unsaturated ketone (enone) followed by a highly enantioselective hydrogenation of the carbon-carbon double bond to establish the stereocenter.

-

Asymmetric Conjugate Addition: This method often starts with a coumarin derivative, to which an aryl group is added in a 1,4-fashion using a chiral catalyst.

The Asymmetric Hydrogenation Route: A Detailed Protocol

This is one of the most widely adopted and scalable methods for the synthesis of (R)-Tolterodine. The key step is the asymmetric hydrogenation of a chalcone-type intermediate.

Synthesis of the Prochiral Chalcone Precursor

The synthesis begins with the condensation of a protected p-cresol derivative with a cinnamaldehyde derivative. The protection of the phenolic hydroxyl group is often necessary to prevent side reactions in subsequent steps.

Experimental Protocol: Synthesis of 1-(2-hydroxy-5-methylphenyl)-3-phenylprop-2-en-1-one

-

To a stirred solution of 2-hydroxy-5-methylacetophenone (1 equivalent) in ethanol, add a solution of sodium hydroxide (2.5 equivalents) in water.

-

Cool the mixture to 0-5 °C in an ice bath.

-

Slowly add benzaldehyde (1.1 equivalents) dropwise, maintaining the temperature below 10 °C.

-

Allow the reaction mixture to warm to room temperature and stir for 24 hours.

-

Pour the reaction mixture into a mixture of crushed ice and concentrated hydrochloric acid to precipitate the product.

-

Filter the solid, wash with water until neutral, and dry under vacuum.

-

Recrystallize the crude product from ethanol to afford the pure chalcone.

Stereoselective Hydrogenation of the Chalcone

The cornerstone of this synthetic route is the enantioselective hydrogenation of the C=C bond of the chalcone. This is typically achieved using a chiral ruthenium or rhodium catalyst. The choice of ligand is critical for achieving high enantioselectivity.[7][8]

Mechanism of Asymmetric Hydrogenation

The mechanism of Ru-BINAP catalyzed hydrogenation of α,β-unsaturated ketones is believed to proceed through a metal-ligand cooperative mechanism.[9][10] The substrate coordinates to the ruthenium center, and hydrogen is delivered from the metal to one face of the double bond, directed by the chiral diphosphine ligand.

Caption: Simplified catalytic cycle for Ru-BINAP hydrogenation.

Experimental Protocol: Asymmetric Hydrogenation

-

In a high-pressure autoclave, charge the chalcone precursor (1 equivalent) and a chiral catalyst such as [RuCl((R)-BINAP)]2·NEt3 (0.005-0.01 mol%).

-

Add a suitable solvent, typically methanol or ethanol.

-

Seal the autoclave, purge with nitrogen, and then pressurize with hydrogen gas (10-50 atm).

-

Heat the reaction mixture to 40-60 °C and stir for 12-24 hours.

-

Monitor the reaction progress by TLC or HPLC.

-

Upon completion, cool the reactor, carefully release the hydrogen pressure, and concentrate the reaction mixture under reduced pressure.

-

The crude chiral ketone is typically used in the next step without further purification.

Table 1: Performance of Common Chiral Catalysts in the Asymmetric Hydrogenation of the Tolterodine Precursor

| Catalyst System | Ligand | Pressure (atm) | Temp (°C) | Enantiomeric Excess (ee, %) | Reference |

| [RuCl((R)-BINAP)]2·NEt3 | (R)-BINAP | 30 | 50 | >95 | [10] |

| Rh(COD)2BF4 / (R,R)-Me-DuPhos | (R,R)-Me-DuPhos | 20 | 25 | 92 | [7] |

| Ir(COD)Cl]2 / (R)-UbaPHOX | (R)-UbaPHOX | 50 | 60 | 98-99 | [6][11] |

Reductive Amination to Yield (R)-Tolterodine

The final step in this sequence is the reductive amination of the chiral ketone with diisopropylamine.[12] This reaction proceeds via the formation of an intermediate iminium ion, which is then reduced in situ to the final amine product.[12][13][14]

Experimental Protocol: Reductive Amination

-

Dissolve the crude chiral ketone (1 equivalent) in a suitable solvent such as methanol or isopropanol.

-

Add diisopropylamine (1.5-2.0 equivalents).

-

Add a reducing agent. A common choice is hydrogen gas with a palladium on carbon (Pd/C) catalyst. Alternatively, sodium borohydride (NaBH4) or sodium cyanoborohydride (NaBH3CN) can be used.[15]

-

If using catalytic hydrogenation, charge the mixture into a pressure reactor, and pressurize with hydrogen (5-10 atm). Stir at room temperature until the reaction is complete.

-

If using a hydride reducing agent, add it portion-wise to the reaction mixture at 0-5 °C and then allow it to warm to room temperature.

-

After the reaction is complete, filter the catalyst (if used) and remove the solvent under reduced pressure.

-

Dissolve the residue in an organic solvent like ethyl acetate and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to give crude (R)-Tolterodine.

Alternative Stereoselective Approaches

While asymmetric hydrogenation is a robust method, other elegant strategies have been developed for the synthesis of (R)-Tolterodine.

Asymmetric Conjugate Addition of Arylboronic Acids

This approach often utilizes a coumarin scaffold as the starting material. A rhodium-catalyzed asymmetric 1,4-addition of a phenylboronic acid derivative to 6-methylcoumarin establishes the chiral center with high enantioselectivity.[16][17] The resulting chiral lactone can then be converted to (R)-Tolterodine through a series of steps involving reductive opening of the lactone ring and subsequent amination.[18]

Copper-Catalyzed Asymmetric Conjugate Reduction

An efficient synthesis has been developed using a CuH-catalyzed asymmetric conjugate reduction of a β,β-diaryl-substituted unsaturated nitrile as the key step.[19][20] This method is notable for proceeding without the need for protecting the phenolic hydroxyl group.[19]

Purification and Enantiomeric Purity Analysis

The final (R)-Tolterodine product is typically purified by crystallization, often as a tartrate salt, which can also enhance the enantiomeric purity.[21]

Protocol: Purification by Crystallization as the L-Tartrate Salt

-

Dissolve the crude (R)-Tolterodine base in a suitable solvent, such as ethanol or methanol.[21]

-

Add a solution of L-(+)-tartaric acid (0.5 equivalents) in the same solvent.

-

Heat the mixture until a clear solution is obtained.

-

Allow the solution to cool slowly to room temperature, and then cool further in an ice bath to induce crystallization.

-

Filter the crystalline salt, wash with a small amount of cold solvent, and dry under vacuum.

Enantiomeric Purity Determination by Chiral HPLC

The enantiomeric excess (ee) of the final product must be rigorously determined. This is typically accomplished using chiral High-Performance Liquid Chromatography (HPLC).[22][23][24][25]

Table 2: Typical Chiral HPLC Method Parameters

| Parameter | Condition |

| Column | Chiralcel OD-H or Chiralpak IA[1][22] |

| Mobile Phase | n-hexane:isopropanol with additives like diethylamine and trifluoroacetic acid[22][23] |

| Flow Rate | 0.5 - 1.1 mL/min[1][22] |

| Detection | UV at 220 nm or 285 nm[24][25] |

Process Safety and Optimization

Safety Considerations:

-

Hydrogen Gas: Asymmetric hydrogenation and reductive amination steps involving hydrogen gas must be conducted in a properly rated high-pressure reactor in a well-ventilated area.

-

Pyrophoric Catalysts: Some catalysts, like palladium on carbon, can be pyrophoric when dry and exposed to air. Handle with care, preferably under an inert atmosphere or as a wet paste.

-

Hydride Reagents: Sodium borohydride and other hydride reagents react violently with water and acids, releasing flammable hydrogen gas. They should be handled with caution in a moisture-free environment.

Optimization Strategies:

-

Catalyst Loading: Minimizing the catalyst loading without compromising reaction time and enantioselectivity is crucial for cost-effectiveness, especially on an industrial scale.

-

Solvent Selection: The choice of solvent can significantly impact reaction rate, selectivity, and ease of workup. Green solvents should be considered where possible.

-

One-Pot Procedures: Combining multiple steps into a single "one-pot" process can improve efficiency by reducing the need for intermediate purifications and minimizing solvent waste.

Conclusion

The stereospecific synthesis of (R)-Tolterodine is a well-established field with several highly efficient and scalable methods. The asymmetric hydrogenation of a prochiral chalcone precursor stands out as a particularly robust and industrially viable route. Alternative strategies, such as asymmetric conjugate additions, offer valuable alternatives. The key to a successful synthesis lies in the careful selection of the chiral catalyst and reaction conditions to achieve high enantioselectivity, followed by rigorous purification and analytical characterization to ensure the final product meets the stringent purity requirements for pharmaceutical use. Future research in this area will likely focus on the development of even more active and selective catalysts, potentially with lower loadings of precious metals, and the further streamlining of the synthetic sequence to enhance overall process efficiency and sustainability.

References

- Synfacts. (2011). Asymmetric Synthesis of (R)-Tolterodine. Synfacts, 2011(07), 0755–0755.

- Kumar, Y. R., et al. (2004). A validated chiral HPLC method for the enantiomeric separation of tolterodine tartarate. Journal of Pharmaceutical and Biomedical Analysis, 35(5), 1279–1285.

- Kim, H., & Yun, J. (2009). Enantioselective Synthesis of (R)-Tolterodine via CuH-Catalyzed Asymmetric Conjugate Reduction. The Journal of Organic Chemistry, 74(12), 4706–4709.

- Ahirrao, V. K., et al. (n.d.).

- Duke University. (n.d.).

- ResearchGate. (n.d.).

- Zhang, Z., et al. (2012). Ru-catalyzed asymmetric hydrogenation of α,β-unsaturated ketones via a hydrogenation/isomerization cascade.

- Chen, G., Tokunaga, N., & Hayashi, T. (2005). Rhodium-catalyzed Asymmetric 1,4-addition of Arylboronic Acids to Coumarins: Asymmetric Synthesis of (R)-tolterodine. Organic Letters, 7(11), 2285–2288.

- G.A. Molander, et al. (2009). Asymmetric conjugate reductions of coumarins. A new route to tolterodine and related coumarin derivatives. Organic Letters, 11(23), 5514-5517.

- ResearchGate. (n.d.). An Efficient Synthesis of Racemic Tolterodine.

- ResearchGate. (n.d.).

- G.A. Molander, et al. (2009). Asymmetric Conjugate Reductions of Coumarins. A New Route to Tolterodine and Related Coumarin Derivatives. Organic Letters, 11(23), 5514-5517.

- ResearchGate. (n.d.). Synthesis of (R)‐(+)‐tolterodine.

- Google Patents. (n.d.).

- Wikipedia. (n.d.).

- Google Patents. (n.d.).

- Noyori, R., & Ohkuma, T. (2001). Asymmetric hydrogenation of ketones: Tactics to achieve high reactivity, enantioselectivity, and wide scope.

- Gorecki, M., et al. (2019). On the Absolute Stereochemistry of Tolterodine: A Circular Dichroism Study. Pharmaceuticals, 12(1), 21.

- ACS Publications. (n.d.).

- ResearchGate. (n.d.). Synthesis of tolterodine 4 b, its analogue 4 c and probable RORγ...

- Google Patents. (n.d.).

- National Institutes of Health. (n.d.).

- MDPI. (2019). On the Absolute Stereochemistry of Tolterodine: A Circular Dichroism Study.

- Journal of Chemical and Pharmaceutical Research. (n.d.). Synthesis of fesoterodine: An enantiopure active pharmaceutical ingredient (API).

- Google Patents. (n.d.).

- National Institutes of Health. (n.d.). Asymmetric Hydrogenation of Tetrasubstituted α,β-Unsaturated Ketones: Access to Chiral 2‑Substituted Cyclopentyl Aryl Ketones.

- University of Regensburg. (n.d.).

- Google Patents. (n.d.).

- WIPO. (n.d.).

- PubMed. (n.d.). On the Absolute Stereochemistry of Tolterodine: A Circular Dichroism Study.

- Google Patents. (n.d.). US20120041235A1 - Process for the preparation of (r)-2-(3-diisopropylamino)-1-phenylpropyl)-4methylphenol and salts thereof.

- ResearchGate. (n.d.). Asymmetric synthesis of (R)‐tolterodine.

- PubMed. (n.d.). Enantioselective synthesis of (R)

- Wikipedia. (n.d.).

- PubMed. (n.d.). Reductive Amination in the Synthesis of Pharmaceuticals.

- Vivan Scientific. (n.d.). (R)-2-(3-(diisopropylamino)-1-phenylpropyl)

- YouTube. (2024, January 16). Tolterodine Pharmacology.

- ResearchGate. (n.d.). The mechanism of action of tolterodine.

- Semantic Scholar. (n.d.). Reductive Amination in the Synthesis of Pharmaceuticals.

- Google Patents. (n.d.). WO2010094292A1 - Improved process for the preparation of (r)-2-(3-diisopropylamino)-1-phenylpropyl)-4methylphenol and salts thereof.

- Google Patents. (n.d.). WO2005012227A2 - Process for preparation of 2-(3-diisopropylamino-1-phenylpropyl)-4-hydroxymethyl-phenol, a metabolite of tolterodine.

- National Institutes of Health. (n.d.). Chalcone-Derived Lactones: Synthesis, Whole-Cell Biotransformation, and Evaluation of Their Antibacterial and Antifungal Activity.

- ResearchGate. (n.d.). Reductive Amination in the Synthesis of Pharmaceuticals.

- American Journal of Biomedical Science and Research. (2021). Effects of Stereoisomers on Drug Activity.

- University of California, Irvine. (2006).

Sources

- 1. asianpubs.org [asianpubs.org]

- 2. youtube.com [youtube.com]

- 3. researchgate.net [researchgate.net]

- 4. On the Absolute Stereochemistry of Tolterodine: A Circular Dichroism Study - PMC [pmc.ncbi.nlm.nih.gov]

- 5. biomedgrid.com [biomedgrid.com]

- 6. Highly Enantioselective Synthesis of 3,3-Diarylpropyl Amines and 4-Aryl Tetrahydroquinolines via Ir-Catalyzed Asymmetric Hydrogenation - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]

- 8. Ru-catalyzed asymmetric hydrogenation of α,β-unsaturated ketones via a hydrogenation/isomerization cascade - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 9. Asymmetric hydrogenation - Wikipedia [en.wikipedia.org]

- 10. Asymmetric hydrogenation of ketones: Tactics to achieve high reactivity, enantioselectivity, and wide scope - PMC [pmc.ncbi.nlm.nih.gov]

- 11. pubs.acs.org [pubs.acs.org]

- 12. Reductive amination - Wikipedia [en.wikipedia.org]